molecular formula C7H12O5 B1196257 2-Isopropylmalic acid CAS No. 3237-44-3

2-Isopropylmalic acid

Cat. No. B1196257
CAS RN: 3237-44-3
M. Wt: 176.17 g/mol
InChI Key: BITYXLXUCSKTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04218261

Procedure details

An aqueous culture medium was prepared to contain 10 g/dl glucose, 1.5 g/dl ammonium sulfate, 0.1 g/dl KH2PO4, 0.04 g/dl MgSO4. 7H2O, 0.001 g/dl MnSO4. 4H2O, 250 μg/l biotin, 200 μg/l thiamine.HCl, 1.5 ml/dl soybean protein hydrolyzate (containing 6.5 g total nitrogen/dl) and 5 g/dl CaCO3 (separately sterilized) and adjusted to pH 7.0 with KOH. Twenty ml batches of the aqueous culture medium were placed in 500 ml shaking flasks and heated at 110° C. for 10 minutes with steam.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
biotin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.S([O-])([O-])(=O)=O.[NH4+].[NH4+].OP([O-])(O)=O.[K+].[O-]S([O-])(=O)=O.[Mg+2].[OH:32][C:33]([CH2:35][CH2:36][CH2:37][CH2:38][C@H]1[C@@H]2[C@@H](NC(N2)=O)CS1)=[O:34].CC1[N+](CC2C=NC(C)=NC=2N)=CSC=1CCO.Cl.[C:67]([O-:70])([O-])=[O:68].[Ca+2].[OH-:72].[K+]>[O-]S([O-])(=O)=O.[Mn+2]>[OH:72][C:36]([C:67]([OH:70])=[O:68])([CH:37]([CH3:38])[CH3:2])[CH2:35][C:33]([OH:32])=[O:34] |f:1.2.3,4.5,6.7,11.12,13.14,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Mn+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Six
Name
biotin
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
shaking flasks
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous culture medium was prepared

Outcomes

Product
Name
Type
Smiles
OC(CC(=O)O)(C(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.